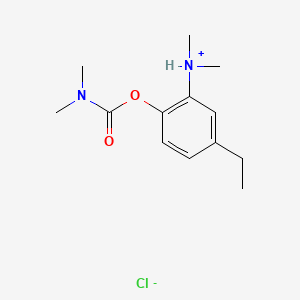
Carbamic acid, dimethyl-, (2-(dimethylamino)-4-ethylphenyl) ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride: is a chemical compound with a complex structure that includes a dimethylcarbamoyloxy group and an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) can produce dimethylcarbamoyl chloride, which is then reacted with the phenolic compound . This method ensures high yields and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Wirkmechanismus
The mechanism of action of [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Eigenschaften
CAS-Nummer |
63884-69-5 |
|---|---|
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-6-10-7-8-12(11(9-10)14(2)3)17-13(16)15(4)5;/h7-9H,6H2,1-5H3;1H |
InChI-Schlüssel |
FRIDHCHNBHNTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
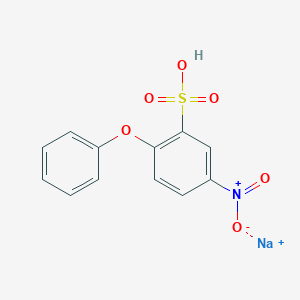
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)


![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)

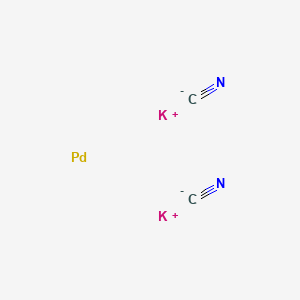
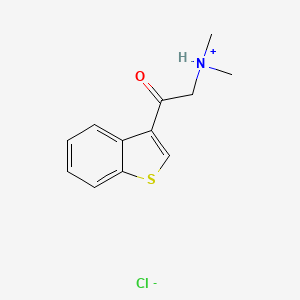
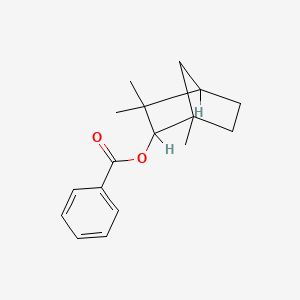
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
